![molecular formula C10H17NO B12283739 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-16-9](/img/structure/B12283739.png)
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, also known as 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one, is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a valuable scaffold in drug discovery and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high stereocontrol, yielding the desired product in 42-96% yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This makes it a valuable compound in drug design and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Isopropylnortropinone
- 8-Isopropylnortropinone
- Ipratropium Impurity 13
- Ipratropium Bromide Impurity I
Uniqueness
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one stands out due to its unique bicyclic structure and the presence of a nitrogen atom, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable in various applications .
Eigenschaften
CAS-Nummer |
1087789-16-9 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
PKRSHJSQEQZFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2CCC(C1)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


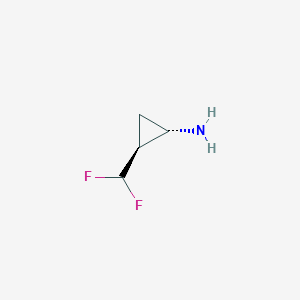
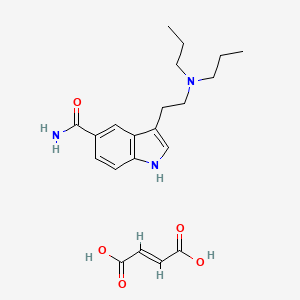
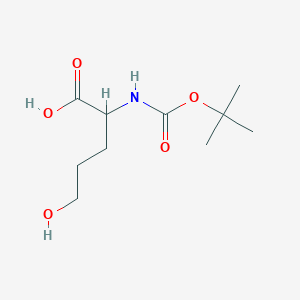
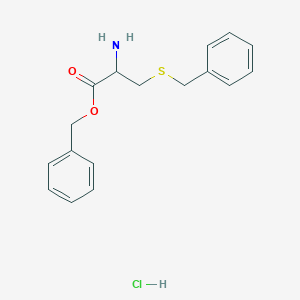
![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)


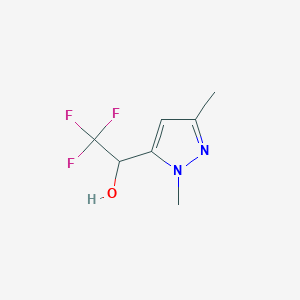
![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
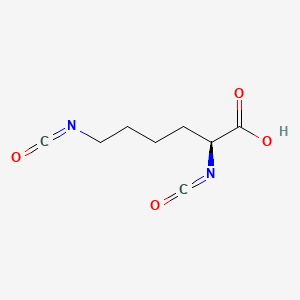
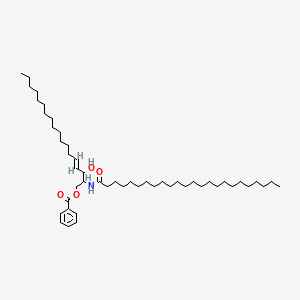

![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)

